molecular formula C16H25N5 B11736510 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736510
M. Wt: 287.40 g/mol
InChI Key: NUJHPZBUTLCJSI-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring a unique structure that includes cyclopropyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions The initial steps often include the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control and solvent selection to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide solvent.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

1-(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H25N5/c1-11(2)21-15(7-16(19-21)13-5-6-13)9-17-8-14-10-20(4)18-12(14)3/h7,10-11,13,17H,5-6,8-9H2,1-4H3

InChI Key

NUJHPZBUTLCJSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=NN2C(C)C)C3CC3)C

Origin of Product

United States

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